molecular formula C8H10N2O2 B1643885 Methyl 3,6-dimethylpyrazine-2-carboxylate CAS No. 131602-73-8

Methyl 3,6-dimethylpyrazine-2-carboxylate

Cat. No.: B1643885
CAS No.: 131602-73-8
M. Wt: 166.18 g/mol
InChI Key: NHHGPPUQNKMNAS-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethylpyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O2. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dimethylpyrazine-2-carboxylate typically involves the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 3,6-dimethylpyrazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a model compound in studies of pyrazine metabolism and bioactivity.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents with antimicrobial and anticancer properties.

    Industry: It is utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism by which Methyl 3,6-dimethylpyrazine-2-carboxylate exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive pyrazines suggests potential roles in modulating enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethylpyrazine-2-carboxylate
  • Methyl 3,6-dichloropyrazine-2-carboxylate
  • Methyl 3,6-dimethylpyrazine-2-carboxamide

Uniqueness

Methyl 3,6-dimethylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific aromatic characteristics and reactivity profiles .

Properties

IUPAC Name

methyl 3,6-dimethylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-6(2)7(10-5)8(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHGPPUQNKMNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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